N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide is a synthetic small molecule featuring a benzimidazole core linked via a methyl group to a butanamide chain. The butanamide moiety is further substituted with a 4,6-dimethylpyrimidin-2-yl amino group.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide |
InChI |
InChI=1S/C18H22N6O/c1-12-10-13(2)22-18(21-12)19-9-5-8-17(25)20-11-16-23-14-6-3-4-7-15(14)24-16/h3-4,6-7,10H,5,8-9,11H2,1-2H3,(H,20,25)(H,23,24)(H,19,21,22) |
InChI Key |
IBDFJHPCVZUJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.
Coupling with Pyrimidine Derivative: The final step involves coupling the benzimidazol-2-ylmethyl intermediate with 4,6-dimethylpyrimidin-2-ylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of benzimidazole, including compounds similar to N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide, exhibit notable anticonvulsant properties. Studies have shown that certain benzimidazole derivatives can effectively reduce seizure activity in animal models. For instance, compounds with similar structural motifs have demonstrated efficacy in maximal electroshock seizure models, suggesting their potential as anticonvulsants .
Analgesic and Anti-inflammatory Properties
Compounds containing the benzimidazole moiety have been reported to possess analgesic and anti-inflammatory effects. In particular, studies have shown that modifications at the benzimidazole site can enhance these activities. For example, certain derivatives have exhibited significant reductions in pain responses and inflammation markers compared to standard treatments like aspirin and diclofenac . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzimidazole ring can lead to improved pharmacological profiles.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction between 4,6-dimethylpyrimidin-2-amine and appropriate benzimidazole derivatives under controlled conditions yields the target compound with high purity .
Structural Characterization
The structural characterization of this compound reveals interesting features such as intramolecular hydrogen bonding that stabilizes its conformation. For example, the amino nitrogen atom within the fused ring system forms an intramolecular hydrogen bond with a pyrimidine nitrogen atom, which is crucial for its biological activity .
Case Study: Anticonvulsant Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that those with specific substitutions at the 4-position showed enhanced anticonvulsant efficacy in rodent models. The compound's effectiveness was assessed using the maximal electroshock seizure test, where it outperformed traditional anticonvulsants like phenobarbital .
Case Study: Analgesic Activity
In another investigation focusing on analgesic properties, a derivative of this compound was tested against induced pain in mice. The results indicated a significant decrease in writhing responses compared to controls, highlighting its potential as a new analgesic agent .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds highlights key differences in molecular architecture, physicochemical properties, and reported bioactivity. Below is a detailed comparison supported by evidence:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
SPIII-5Cl-BZ () shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a sulfonamide-indolinone scaffold, which correlates with anti-HIV activity (36% viral protection) but significant cytotoxicity .
Crystallographic Stability :
- Compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine form hydrogen-bonded dimers (R₂²(8) motif), enhancing structural rigidity . Similar interactions may stabilize the target compound’s solid-state conformation.
Biological Activity :
- The pyrimidine moiety is a common pharmacophore in antiviral agents (e.g., SPIII-5Cl-BZ) . However, cytotoxicity remains a challenge, suggesting that the target compound’s benzimidazole-methyl and butanamide groups might modulate toxicity profiles.
- Antibacterial activity in sulfonamide derivatives (e.g., Compound 3a) highlights the role of heterocyclic diversity in target selectivity .
Molecular Weight and Solubility :
- The indole-containing analog () has a lower molecular weight (323.40 vs. ~376.42 for the target), which may improve bioavailability but reduce binding affinity due to fewer functional groups .
Research Implications
- Structural similarities to HIV integrase inhibitors (e.g., SPIII-5Cl-BZ) suggest possible antiviral applications, but cytotoxicity assays are critical .
- Synthetic Optimization : Modifying the butanamide linker length or substituting the benzimidazole group (e.g., with benzothiazole, as in ) could enhance potency or reduce toxicity .
- Crystallographic Insights : Leveraging tools like SHELXL () or WinGX () for structure determination could elucidate intermolecular interactions critical for drug design .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies, including molecular docking analyses, enzyme inhibition assays, and structure-activity relationship (SAR) investigations.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a butanamide chain, with a dimethylpyrimidine substituent. Its molecular formula is and it has a molecular weight of 284.36 g/mol. The structural characteristics contribute to its biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of lipoxygenases, enzymes implicated in inflammatory processes. For instance, derivatives of benzimidazole have shown activity against 12-lipoxygenase and 5-lipoxygenase, suggesting that this compound may exhibit similar inhibitory effects .
Antimicrobial Activity
Studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. The compound may inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . This suggests potential clinical applications in treating infections caused by this pathogen.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study: Anticancer Potential
A study explored the anticancer potential of similar benzimidazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects .
Case Study: Drug Development
In drug development research focusing on compounds targeting the Type III secretion system (T3SS) in pathogenic bacteria, this compound was screened for its ability to inhibit T3SS-mediated virulence factors. Preliminary results showed promise in reducing bacterial pathogenicity without significant cytotoxic effects on host cells .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide?
Answer:
The synthesis typically involves multi-step reactions, leveraging condensation and coupling strategies. Key steps include:
- Step 1: Formation of the pyrimidine-amine intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and a halogenated butanamide precursor.
- Step 2: Coupling the pyrimidine-amine intermediate with a benzimidazole derivative (e.g., 1H-benzimidazole-2-carbaldehyde) via reductive amination or carbodiimide-mediated coupling .
- Purification: Use preparative HPLC or column chromatography to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Structural confirmation requires a combination of techniques:
- X-ray crystallography (gold standard): Resolve the 3D arrangement of heterocycles (benzimidazole and pyrimidine) and hydrogen-bonding networks. Use SHELX programs for refinement .
- Spectroscopy:
- NMR: Analyze - and -NMR to verify proton environments and carbon backbone connectivity.
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- Elemental analysis: Validate empirical formula .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected -NMR shifts or LC-MS impurities) require:
- Cross-validation: Compare data with X-ray structures to confirm tautomeric forms or protonation states.
- Dynamic studies: Use variable-temperature NMR to assess conformational flexibility or solvent interactions.
- Impurity profiling: Employ HPLC-MS to identify byproducts (e.g., incomplete coupling intermediates) .
Advanced: What computational methods predict the compound's interaction with biological targets?
Answer:
- Molecular docking: Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding pockets adjacent to the benzimidazole and pyrimidine moieties .
- QSAR modeling: Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data from analogs .
- MD simulations: Assess stability of ligand-target complexes over time (e.g., GROMACS) .
Advanced: How does the dual heterocyclic structure (benzimidazole + pyrimidine) influence pharmacokinetics?
Answer:
- Binding affinity: The benzimidazole moiety enhances π-π stacking with aromatic residues in target proteins, while the pyrimidine group facilitates hydrogen bonding .
- Solubility: The amide linker improves aqueous solubility compared to non-polar analogs.
- Metabolic stability: Methyl groups on the pyrimidine reduce oxidative degradation in vivo .
Advanced: What strategies optimize synthetic yield in multi-step reactions?
Answer:
- Catalyst optimization: Use Pd-based catalysts (e.g., Pd(PPh)) for efficient coupling steps.
- Temperature control: Maintain low temperatures (0–5°C) during sensitive steps (e.g., diazotization).
- Protecting groups: Temporarily block reactive sites (e.g., benzimidazole NH) with Boc groups to prevent side reactions .
Basic: What analytical techniques assess purity and stability?
Answer:
- HPLC-DAD/UV: Quantify purity (>95% threshold) and detect degradation products under stress conditions (heat, light).
- Thermogravimetric analysis (TGA): Evaluate thermal stability.
- Karl Fischer titration: Measure residual solvent/water content .
Advanced: How to analyze hydrogen-bonding networks affecting crystallographic stability?
Answer:
- X-ray crystallography: Identify intermolecular interactions (e.g., N–H⋯N bonds between benzimidazole and pyrimidine groups) using SHELXL refinement .
- Hirshfeld surface analysis: Visualize interaction fingerprints (e.g., close contacts, π-stacking) with CrystalExplorer.
- DFT calculations: Compute interaction energies for key hydrogen bonds (e.g., at B3LYP/6-31G* level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
